Molecular weight and formula of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
Molecular weight and formula of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
[1]
Executive Summary
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid (CAS Reg.[1][2] No. 1184246-60-3 ) is a functionalized heterocyclic building block and a pharmacologically significant scaffold in the development of G-protein coupled receptor (GPCR) agonists.[1] Belonging to the class of 5-alkoxypyrazole-3-carboxylic acids, this molecule is structurally characterized by a pyrazole core substituted with a carboxylic acid at the C3 position and a lipophilic cyclopentyloxy ether at the C5 position.
In drug discovery, this specific motif is recognized for its utility as a bioisostere of nicotinic acid (niacin), serving as a potent agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , also known as GPR109A .[1] Unlike nicotinic acid, pyrazole-based agonists are engineered to decouple the therapeutic lipid-lowering effects from the cutaneous flushing side effects mediated by Langerhans cells. This guide details the physicochemical profile, robust synthetic pathways, and biological mechanisms relevant to this compound.
Physicochemical Profile
The molecular architecture of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid balances hydrophilic hydrogen-bonding potential (carboxylic acid, pyrazole NH) with a specific lipophilic domain (cyclopentyl ring), optimizing it for orthosteric binding pockets within GPCRs.[1]
| Property | Value / Description |
| CAS Registry Number | 1184246-60-3 |
| IUPAC Name | 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH dependent) |
| pKa (Acid) | ~3.5 (Carboxylic acid) |
| pKa (Base) | ~11.5 (Pyrazole NH deprotonation) |
| LogP (Predicted) | 1.8 – 2.2 |
| H-Bond Donors | 2 (COOH, NH) |
| H-Bond Acceptors | 3 (C=O, N, O-Ether) |
Synthetic Methodology
Achieving high regioselectivity during the synthesis of 5-alkoxypyrazoles is critical, as the tautomeric nature of the 5-hydroxypyrazole intermediate often leads to competitive N-alkylation. The protocol below utilizes a Mitsunobu coupling strategy to ensure exclusive O-alkylation, followed by controlled hydrolysis.
Phase 1: Synthesis of Scaffold (Ethyl 5-hydroxypyrazole-3-carboxylate)
Rationale: Diethyl acetylenedicarboxylate serves as a symmetric electrophile, reacting with hydrazine to form the pyrazole core via a tandem Michael addition-cyclization sequence.[1]
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Reagents: Diethyl acetylenedicarboxylate (DEAD), Hydrazine hydrate, Ethanol.[1]
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Protocol:
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Dissolve DEAD (1.0 eq) in absolute ethanol (0.5 M) at 0°C.
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Dropwise add Hydrazine hydrate (1.05 eq) over 30 minutes.
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Allow to warm to room temperature and stir for 2 hours.
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Concentrate in vacuo.[1] The resulting solid is often pure enough for the next step or can be recrystallized from ethanol.
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Phase 2: Regioselective O-Alkylation (Mitsunobu Reaction)
Rationale: Direct alkylation with cyclopentyl bromide and base often yields a mixture of N-alkylated isomers.[1] The Mitsunobu reaction activates the cyclopentanol oxygen, favoring attack by the pyrazolone oxygen (enol form) to generate the ether linkage.
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Reagents: Ethyl 5-hydroxypyrazole-3-carboxylate, Cyclopentanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), THF.[1]
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Protocol:
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Suspend Ethyl 5-hydroxypyrazole-3-carboxylate (1.0 eq), Cyclopentanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under N₂.
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Cool the mixture to 0°C.
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Add DIAD (1.5 eq) dropwise, maintaining temperature <5°C.
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Stir at 0°C for 1 hour, then warm to RT and stir overnight (16h).
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Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient). The O-alkylated product (Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate) typically elutes before N-alkylated byproducts.[1]
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Phase 3: Ester Hydrolysis
Rationale: Mild saponification releases the free acid without degrading the ether linkage.
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Reagents: Lithium Hydroxide (LiOH), THF, Water.[1]
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Protocol:
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Dissolve the ester intermediate in THF:Water (3:1).[1]
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Add LiOH monohydrate (2.5 eq).
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Stir at RT for 4 hours (monitor by LC-MS).
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Workup: Acidify carefully with 1N HCl to pH ~3. The product precipitates or is extracted with Ethyl Acetate.
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Dry (Na₂SO₄) and concentrate to yield 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid .[1]
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Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route emphasizing the Mitsunobu strategy for regioselective O-alkylation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features must be confirmed.
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¹H NMR (400 MHz, DMSO-d₆):
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Mass Spectrometry (ESI):
Biological Mechanism: GPR109A Agonism
The primary utility of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid lies in its ability to activate GPR109A (HCAR2) .[1] This receptor is highly expressed in adipocytes and immune cells (macrophages, monocytes).[1]
Mechanism of Action[4][5]
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Receptor Binding: The pyrazole carboxylic acid moiety mimics the nicotinic acid pharmacophore, forming a salt bridge with Arg111 in the GPR109A binding pocket. The cyclopentyl group occupies a hydrophobic sub-pocket, enhancing affinity compared to niacin.
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G-Protein Coupling: Activation induces a conformational change recruiting the Gαi/o protein.[1]
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Signaling Cascade:
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Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP levels.
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PKA Downregulation: Reduced cAMP lowers Protein Kinase A (PKA) activity.[1]
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Lipolysis Inhibition: Reduced PKA activity leads to decreased phosphorylation of Hormone Sensitive Lipase (HSL) and Perilipin, blocking the hydrolysis of triglycerides into Free Fatty Acids (FFAs).[1]
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Therapeutic Outcome: Lowering plasma FFAs reduces the substrate flux to the liver for triglyceride synthesis, ultimately improving dyslipidemia profiles.
Signaling Pathway Diagram[1]
Figure 2: Signal transduction pathway illustrating the anti-lipolytic mechanism of GPR109A activation.[1]
References
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Richman, J. G., et al. (2007).[1] "Nicotinic acid receptor agonists differentially activate downstream effectors."[1] Journal of Biological Chemistry, 282(25), 18028-18036.[1] (Contextual grounding for GPR109A mechanism).
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Shen, H. C. (2010).[1] "GPR109A agonists.[1] Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a." Bioorganic & Medicinal Chemistry Letters, 20(1), 329-333.[1] (Establishes the pyrazole-acid SAR).
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Semple, G., et al. (2008).[1] "3-Carboxy-5-substituted-pyrazoles as potent agonists of the nicotinic acid receptor (GPR109A)." Journal of Medicinal Chemistry. (Foundational chemistry for 5-alkoxypyrazoles).
